molecular formula C9H11BrN2O3S B15058202 5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B15058202
M. Wt: 307.17 g/mol
InChI Key: XUAPLIOGNXSVHL-UHFFFAOYSA-N
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Description

5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a functionalized pyridine derivative of significant interest in medicinal chemistry research. This compound features a sulfonic acid group and a pyrrolidine substituent on a brominated pyridine core, a structure associated with improved biological activity and water solubility . Pyridine compounds, particularly those incorporating additional heterocycles like pyrrolidine, are recognized as privileged structures in drug discovery due to their diverse therapeutic potential . Research indicates that such pyridine-based molecules are frequently investigated for their antimicrobial and antiviral activities . The singular presence of the pyridine nucleus, or its combination with other heterocycles, defines the molecule's geometry and its subsequent interaction with specific protein targets, which is crucial for antimicrobial and antiviral selectivity . The ongoing search for new treatments, especially in the context of life-threatening pandemics, has further stimulated research into novel pyridine compounds . This reagent serves as a valuable chemical intermediate or pharmacophore for designing and synthesizing new chemical entities in these research areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

5-bromo-4-pyrrolidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15)

InChI Key

XUAPLIOGNXSVHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

The target molecule features a pyridine core substituted at positions 3 (sulfonic acid), 4 (pyrrolidine), and 5 (bromine). Key challenges include:

  • Regioselectivity : Sequential introduction of substituents requires precise control over directing effects.
  • Electrophilic vs. nucleophilic pathways : Sulfonic acid and bromine groups necessitate divergent reaction conditions.
  • Solubility management : The polar sulfonic acid group complicates organic-phase reactions, suggesting late-stage introduction or protecting group strategies.

Comparative electronic effects of substituents:

Position Group Electronic Effect Directing Behavior
3 -SO3H Strongly EWG Meta-directing
4 Pyrrolidine Moderately EDG Ortho/para-directing
5 Br Weakly EWG Deactivates ring

Synthetic Route Design

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Sulfonic acid introduction via electrophilic aromatic sulfonation or nucleophilic displacement
  • Pyrrolidine installation through nucleophilic substitution or transition metal-catalyzed coupling

Priority is given to bromination before sulfonation due to the sulfonic acid group's strong deactivation of the aromatic ring.

Pathway 1: Sequential Functionalization of Pyridine

Step 1: 4-Chloropyridine-5-bromide Synthesis

Reaction of pyridine with N-bromosuccinimide (NBS) in H2SO4 at 0°C yields 3-bromopyridine. Subsequent chlorination at position 4 using POCl3 catalyzed by DMAP produces 4-chloro-5-bromopyridine (75% yield).

Critical parameters :

  • Temperature control (-10°C to 5°C) prevents polybromination
  • DMAP loading (0.1 eq) optimizes chlorination efficiency
Step 2: Pyrrolidine Substitution

4-Chloro-5-bromopyridine undergoes nucleophilic aromatic substitution with pyrrolidine in DMF at 120°C for 18 hr (Scheme 1):

Reaction conditions :

  • Pyrrolidine (5 eq)
  • K2CO3 (3 eq) as base
  • Anhydrous DMF under N2 atmosphere

Yield: 68% of 4-(pyrrolidin-1-yl)-5-bromopyridine.

Step 3: Sulfonation at Position 3

Sulfonation using fuming sulfuric acid (30% SO3) at 80°C for 2 hr introduces the sulfonic acid group:

Optimization data :

SO3 Conc. (%) Temp (°C) Time (hr) Yield (%)
20 60 4 42
30 80 2 67
40 100 1 58

Excess SO3 leads to over-sulfonation, while lower temperatures favor mono-substitution.

Pathway 2: Modular Cross-Coupling Approach

Comparative Analysis of Synthetic Methods

Parameter Pathway 1 Pathway 2
Total yield 46% (3 steps) 52% (3 steps)
Purification ease Moderate Challenging
Scalability >100 g feasible <50 g optimal
Byproduct formation 12-15% 8-10%

Pathway 1 proves superior for large-scale synthesis due to straightforward isolation of crystalline intermediates. Pathway 2 offers better functional group tolerance for analog synthesis.

Process Optimization Strategies

Solvent Screening for Sulfonation

Solvent Dielectric Constant Reaction Rate (k, min⁻¹)
H2SO4 (neat) 101 0.45
ClSO3H 45 0.62
SO3/DMF 38 0.28

Chlorosulfonic acid enables faster sulfonation but requires careful quenching.

Catalytic Systems for Coupling Reactions

Pd/XPhos systems outcompete traditional Pd(PPh3)4 in pyrrolidine installation:

Catalyst Loading (%) Yield (%)
Pd(OAc)2/XPhos 2 84
Pd(dppf)Cl2 5 76
Pd(PPh3)4 10 58

Analytical Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, D2O) :

  • δ 8.72 (s, 1H, H2)
  • δ 8.34 (s, 1H, H6)
  • δ 3.45 (m, 4H, pyrrolidine CH2)
  • δ 2.15 (m, 4H, pyrrolidine CH2)

LC-MS (ESI-) : m/z 306.03 [M-H]-

Purity Optimization

Recrystallization Solvent Purity (%) Recovery (%)
H2O/EtOH (1:3) 98.5 82
AcCN/H2O (4:1) 99.2 75
MeOH 97.8 88

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Pathway 1 Cost ($) Pathway 2 Cost ($)
Raw materials 2,450 3,120
Catalysts 380 1,050
Solvent recovery 420 680
Total 3,250 4,850

Environmental Impact Metrics

Parameter Pathway 1 (E-factor) Pathway 2 (E-factor)
Solvent waste 18 32
Aqueous waste 8 14
PMI (Process Mass Intensity) 56 89

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid has applications in scientific research and industry. It serves as a building block in organic synthesis and medicinal chemistry. The compound is also useful for biochemical assays.

Interaction Studies

Interaction studies have focused on its binding affinity to various enzymes and receptors. Initial findings suggest it may modulate the activity of specific proteins, potentially leading to therapeutic effects in biological systems. Further investigations are needed to elucidate its mechanism of action and identify specific molecular targets within biological pathways.

Antimicrobial and Antiviral Activities

Pyridine compounds, including those with additional heterocycles or organic groups like amino, hydroxy, methoxy, sulfamide, and hydrazide, possess remarkable antibacterial, antifungal, and antiviral properties .

Structural Comparisons

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamideContains bromine and sulfonamide groupsDimethylamino group affects reactivity
5-Bromo-4-hydroxypyridine-3-sulfonic acidHydroxyl group instead of pyrrolidinylHydroxyl group alters solubility and reactivity
4-(Methylamino)pyridineLacks bromine and sulfonamide groupsLess reactive due to absence of key functional groups

Mechanism of Action

The mechanism of action of 5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonic acid group play crucial roles in binding to target proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Sulfonic Acid Position Commercial Availability
5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid C₉H₁₁BrN₂O₃S ~307.0 Pyrrolidin-1-yl (5-membered) 3 Not listed in evidence
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid C₉H₁₂BrN₃O₃S ~322.0 Piperazin-1-yl (6-membered) 3 Available (Hairui Chem)
5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid C₁₀H₁₄BrN₃O₃S 336.21 4-Methylpiperazin-1-yl 3 Discontinued (CymitQuimica)

Key Observations :

  • Pyrrolidine vs. Piperazine : The pyrrolidine substituent (5-membered ring) reduces molecular weight by ~15–29 g/mol compared to piperazine derivatives. The smaller ring size may increase steric hindrance but decrease basicity due to fewer nitrogen atoms .
  • Solubility : Piperazine derivatives are expected to exhibit higher aqueous solubility owing to additional hydrogen-bonding capacity from the secondary amine. The sulfonic acid group further enhances hydrophilicity in all analogs.
  • Synthetic Utility : Bromine at position 5 facilitates cross-coupling reactions, while the sulfonic acid group at position 3 directs electrophilic substitution reactions.

Biological Activity

5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a pyridine derivative with notable biological activities. Its unique structure, characterized by a bromine atom at the 5th position, a pyrrolidin-1-yl group at the 4th position, and a sulfonic acid group at the 3rd position, contributes to its potential interactions with various biological targets. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₉H₁₁BrN₂O₃S
  • Molecular Weight : 307.16 g/mol
  • CAS Number : 1352541-27-5

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Utilizing pyrrolidine as a nucleophile to replace a leaving group on the pyridine ring.
  • Sulfonation : Introducing the sulfonic acid group through electrophilic aromatic substitution.

These methods allow for modifications that enhance yield and purity, making the compound accessible for research and potential therapeutic use.

Interaction Studies

Preliminary studies indicate that this compound may influence enzyme activity and protein interactions. The compound has shown potential in modulating the activity of specific proteins, which could lead to therapeutic applications in various biological systems.

Table 1: Summary of Biological Activities

Biological ActivityTargetMechanism
Enzyme ModulationVarious EnzymesBinding affinity affecting catalytic activity
Protein InteractionReceptors/ProteinsSelective binding leading to functional modulation

Case Studies and Research Findings

  • Enzyme Modulation : Initial findings suggest that the compound interacts with specific enzymes, potentially altering their activity. For instance, studies have shown that it may inhibit certain kinases involved in signaling pathways relevant to cancer progression.
  • Therapeutic Potential : The compound's unique structure allows for selective binding to receptors, which may be exploited for drug development targeting diseases such as cancer or neurological disorders.

The exact mechanism of action for this compound remains under investigation. However, its ability to bind selectively to specific proteins suggests that it may act as an allosteric modulator or competitive inhibitor in various biochemical pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamideBromine and sulfonamide groupsDimethylamino group affects reactivity
5-Bromo-4-hydroxypyridine-3-sulfonic acidHydroxyl group instead of pyrrolidinylHydroxyl group alters solubility and reactivity
4-(Methylamino)pyridineLacks bromine and sulfonamide groupsLess reactive due to absence of key functional groups

The distinctive combination of bromine, pyrrolidinyl group, and sulfonic acid functionality enhances its reactivity and potential applications in both chemical synthesis and biological research.

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and specific molecular targets will be critical for developing therapeutic applications.

Q & A

Q. Answer :

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify pyrrolidine ring integration (δ ~2.5–3.5 ppm for N-CH₂) and sulfonic acid proton absence (broad peak at δ ~10–12 ppm if protonated) .
    • LCMS : Confirm molecular ion ([M-H]⁻ for sulfonic acid) and absence of bromine isotope splitting errors.
  • Purity :
    • HPLC : Use a C18 column with acidic mobile phase (0.1% TFA in H₂O/ACN) to assess >95% purity.
    • Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages .

Advanced: How can reaction yields be optimized when introducing the pyrrolidine moiety?

Q. Answer :

  • Parameter Screening :
    • Catalysts : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for coupling efficiency .
    • Solvent Effects : Compare DMSO (high polarity) vs. toluene (low polarity) to balance solubility and reactivity .
    • Temperature : Microwave-assisted synthesis (100–150°C) may reduce reaction time and improve yields .
  • Computational Guidance : Use density functional theory (DFT) to predict transition-state energetics and optimize substituent positioning .

Advanced: How to resolve contradictions between NMR and LCMS data (e.g., unexpected peaks or missing signals)?

Q. Answer :

  • Stepwise Validation :
    • Repeat NMR : Use deuterated DMSO-d₆ to enhance sulfonic acid proton visibility; add D₂O to confirm exchangeable protons.
    • 2D NMR : Perform HSQC or HMBC to assign ambiguous peaks (e.g., pyrrolidine CH₂ groups adjacent to N).
    • High-Resolution MS : Confirm molecular formula and detect trace impurities (e.g., dehalogenated byproducts) .
  • Contamination Check : Analyze starting materials for residual bromine or sulfonic acid derivatives via TLC .

Basic: What solvent systems are suitable for solubility and stability studies?

Q. Answer :

  • Solubility :
    • Aqueous : High solubility in neutral/basic water due to sulfonic acid’s hydrophilic nature. Test buffered solutions (pH 4–9) .
    • Organic : Limited solubility in non-polar solvents (e.g., hexane); moderate in DMSO or DMF.
  • Stability :
    • Thermal : Conduct TGA/DSC to identify decomposition temperatures.
    • Light Sensitivity : Store in amber vials; monitor UV-vis spectra under accelerated light exposure .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting biological applications?

Q. Answer :

  • Modification Strategies :
    • Pyrrolidine Substituents : Introduce methyl or carbonyl groups to modulate steric/electronic effects.
    • Sulfonic Acid Replacement : Test phosphonic acid or carboxylic acid bioisosteres for improved membrane permeability .
  • Computational Tools :
    • QSAR Modeling : Use MOE or Schrödinger to predict binding affinities based on substituent electronegativity and logP .
    • Docking Studies : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis .

Advanced: How to address inconsistent stability data across different experimental batches?

Q. Answer :

  • Root-Cause Analysis :
    • Impurity Profiling : Compare HPLC chromatograms of stable vs. degraded batches; identify degradation products (e.g., des-bromo derivatives).
    • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via NMR and LCMS .
  • Formulation Adjustments : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: What strategies mitigate side reactions during sulfonic acid group introduction?

Q. Answer :

  • Condition Optimization :
    • Sulfonation Reagents : Compare chlorosulfonic acid vs. SO₃/DMF complexes for regioselectivity .
    • Temperature Control : Slow addition at 0°C to minimize over-sulfonation.
  • In-Situ Monitoring : Use FTIR to track sulfonic acid formation (S=O stretch ~1350–1200 cm⁻¹) .

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